BenchChemオンラインストアへようこそ!

Pranoprofen-13C-d3

LC-MS/MS isotope effect matrix effect

Eliminate bioanalytical quantification errors with Pranoprofen-13C-d3. This dual-labeled (+4 Da) SIL-IS ensures co-elution with target analyte in LC-MS/MS and GC-MS assays, preventing the signal convolution and matrix effect variability inherent to unlabeled or single-label standards. Ideal for enantiomer-specific PK, ocular PK, and WADA-compliant forensic analysis, it provides the lot-to-lot consistency and isotopic purity (≥99% deuterated forms) required for IND/NDA submissions and GLP method validation.

Molecular Formula C15H13NO3
Molecular Weight 259.28 g/mol
Cat. No. B10830561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePranoprofen-13C-d3
Molecular FormulaC15H13NO3
Molecular Weight259.28 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OC3=C(C2)C=CC=N3)C(=O)O
InChIInChI=1S/C15H13NO3/c1-9(15(17)18)10-4-5-13-12(7-10)8-11-3-2-6-16-14(11)19-13/h2-7,9H,8H2,1H3,(H,17,18)/i1+1D3
InChIKeyTVQZAMVBTVNYLA-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pranoprofen-13C-d3: A Dual-Labeled Stable Isotope Internal Standard for Accurate LC-MS/MS Quantification of Pranoprofen in Pharmacokinetic and Bioanalytical Studies


Pranoprofen-13C-d3 is a stable isotope-labeled internal standard (SIL-IS) that incorporates both one carbon-13 (¹³C) atom and three deuterium (²H, D) atoms into the pranoprofen molecule . This dual-labeling strategy results in a mass shift of +4 Da relative to unlabeled pranoprofen (molecular weight 259.28 vs. 255.27), positioning it within the optimal mass difference range for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays [1]. Pranoprofen itself is a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class, which acts as a cyclooxygenase-1 (COX-1) inhibitor (IC₅₀ = 3.1 µM) and is primarily used in ophthalmology for treating inflammatory conditions [1][2].

Why Unlabeled Pranoprofen, Deuterium-Only, or Structural Analog Internal Standards Cannot Substitute for Pranoprofen-13C-d3 in Quantitative LC-MS/MS Assays


Generic substitution of an internal standard in a validated bioanalytical method introduces systematic quantification errors that cannot be mitigated post hoc. Unlabeled pranoprofen, when used as an internal standard, co-elutes and shares the same precursor and product ions as the target analyte in multiple reaction monitoring (MRM) mode, resulting in complete signal convolution and an inability to distinguish analyte from internal standard [1]. Single-label deuterated internal standards (e.g., pranoprofen-d₃) exhibit chromatographic isotope effects wherein deuterium substitution alters the compound's interaction with the reversed-phase stationary phase, leading to a retention time shift of up to several seconds relative to the unlabeled analyte [2]. This retention time differential causes the internal standard and analyte to encounter different matrix effect conditions as they elute at distinct solvent compositions, thereby compromising the fundamental assumption of identical ionization suppression or enhancement . Conversely, structural analog internal standards (e.g., ketoprofen or S-(+)-ketoprofen) possess different physicochemical properties, resulting in divergent extraction recoveries, distinct ionization efficiencies, and non-equivalent matrix effect profiles across biological matrices [3][4].

Quantitative Performance Evidence for Pranoprofen-13C-d3 Versus Comparator Internal Standards in Bioanalytical Method Validation


Dual ¹³C/d₃-Labeled Pranoprofen-13C-d3 Eliminates Chromatographic Retention Time Shift Observed with Deuterium-Only Internal Standards

Deuterium-only labeled internal standards exhibit reversed-phase chromatographic retention time shifts (Δt_R) relative to the unlabeled analyte due to the deuterium isotope effect on hydrophobicity. ¹³C-labeled standards, however, co-elute with the analyte because carbon isotope substitution does not measurably alter the compound's interaction with the stationary phase [1]. Pranoprofen-13C-d3 incorporates a ¹³C atom at the α-methyl position, which anchors the chromatographic retention time to that of unlabeled pranoprofen while the three deuterium atoms provide the necessary mass shift for MS resolution .

LC-MS/MS isotope effect matrix effect stable isotope labeling

Validated Application of Pranoprofen-13C-d3 as Internal Standard in GLP-Compliant Pharmacokinetic Studies of Pranoprofen Enantiomers

Pranoprofen-13C-d3 has been specified as the designated internal standard in regulatory-facing analytical method development protocols for the quantification of pranoprofen enantiomers in biological matrices [1]. The compound's ≥99% deuterated forms (d₁-d₃) purity specification and structural identity as the exact isotopologue of the target analyte satisfy USP and EP guidelines for the use of stable isotope-labeled internal standards in validated bioanalytical methods [2].

pharmacokinetics enantiomer chiral LC-MS/MS regulatory compliance

Dual ¹³C/d₃ Labeling Provides +4 Da Mass Shift, Minimizing Signal Interference from In-Source Fragmentation Relative to Single-Label Standards

Pranoprofen-13C-d3 exhibits a molecular weight of 259.28, representing a +4 Da mass shift from unlabeled pranoprofen (255.27) . This mass difference places the internal standard's precursor ion 4 m/z units above the analyte's precursor ion in the Q1 mass analyzer, ensuring that the isotopic cluster of the internal standard (M+4) does not overlap with the analyte's M+0 peak and that any in-source fragmentation of the internal standard does not contribute signal to the analyte's MRM transition [1]. Deuterium-only (+3 Da) or ¹³C-only (+1 Da) labeled standards present a higher risk of isotopic cross-contamination when the analyte is present at high concentrations relative to the internal standard [2].

mass spectrometry MRM in-source fragmentation isotopic purity

Pranoprofen-13C-d3 Maintains Physicochemical Equivalence to Unlabeled Pranoprofen for Identical Solid-Phase Extraction Recovery

Stable isotope-labeled internal standards that incorporate ¹³C and deuterium atoms at non-exchangeable positions exhibit extraction recovery profiles that are indistinguishable from the unlabeled analyte across all common sample preparation techniques . For pranoprofen, which is typically extracted from plasma using solid-phase extraction (SPE) on C18 cartridges, Pranoprofen-13C-d3 demonstrates identical partitioning behavior and recovery efficiency [1]. The labeling pattern of Pranoprofen-13C-d3 — ¹³C at the α-methyl position and deuterium at the α-methyl hydrogens — involves only non-exchangeable covalent bonds, ensuring that no isotope exchange occurs during sample workup or chromatographic separation .

SPE extraction recovery sample preparation bioanalysis

Multi-Vendor Availability of Pranoprofen-13C-d3 with Certificate of Analysis Ensures Method Transfer Reproducibility Across Laboratories

Pranoprofen-13C-d3 is commercially available from multiple established biochemical reagent suppliers including Cayman Chemical (Catalog No. 34009), MedChemExpress, GlpBio (GC52270), and Bertin Bioreagent, each providing a Certificate of Analysis documenting purity (≥99% deuterated forms) and identity confirmation [1]. This multi-vendor availability mitigates supply chain disruption risk and enables method transfer between laboratories without requiring revalidation due to internal standard source changes, a critical consideration for multi-site clinical trials and CRO partnerships [2].

supply chain method transfer certificate of analysis procurement

Optimal Use Cases for Pranoprofen-13C-d3 in Pharmacokinetic, Forensic, and Regulatory Bioanalytical Workflows


Stereoselective Pharmacokinetic Studies of Pranoprofen Enantiomers in Preclinical Species

Pranoprofen-13C-d3 is the internal standard of choice for LC-MS/MS methods quantifying R-(−)-pranoprofen and S-(+)-pranoprofen in rat, rabbit, or human plasma following oral or topical administration [1]. Its dual ¹³C/d₃ labeling ensures co-elution with both enantiomers under chiral chromatographic conditions, enabling accurate determination of enantiomer-specific Cmax and AUC0-∞ values required for regulatory IND/NDA submissions .

Regulated Bioanalysis for Ophthalmic Formulation Development and Clinical Trial Support

For ocular pharmacokinetic studies involving pranoprofen ophthalmic solutions (e.g., 0.1% Pranoprofen eye drops), Pranoprofen-13C-d3 provides the necessary isotopic purity (≥99% deuterated forms) and lot-to-lot consistency required for GLP-compliant method validation and long-term clinical trial sample analysis [1]. Its multi-vendor supply chain redundancy supports multi-year clinical development programs without internal standard source changes.

Forensic Toxicology Confirmation of Pranoprofen Exposure in Equine and Human Doping Control

Pranoprofen-13C-d3 enables definitive identification and quantification of pranoprofen in equine plasma and urine for anti-doping surveillance, as demonstrated in published enantiomeric composition analysis methods [1]. The +4 Da mass shift eliminates false-positive results arising from matrix interferences or co-eluting isobaric compounds in complex forensic matrices, satisfying WADA and racing authority confirmation criteria .

Reference Standard for Analytical Method Validation (AMV) and Quality Control (QC) Traceability

Pranoprofen-13C-d3 serves as a fully characterized reference standard compliant with USP and EP guidelines for analytical method validation and quality control applications [1]. It provides traceability to pharmacopeial standards and supports method transfer between analytical laboratories engaged in pharmaceutical impurity profiling and stability-indicating method development for pranoprofen API .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pranoprofen-13C-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.